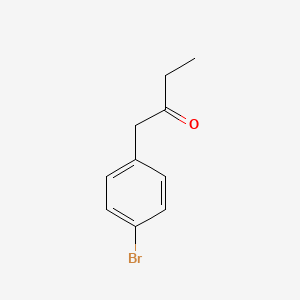

1-(4-Bromophenyl)butan-2-one

CAS No.: 200064-98-8

Cat. No.: VC5421322

Molecular Formula: C10H11BrO

Molecular Weight: 227.101

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200064-98-8 |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.101 |

| IUPAC Name | 1-(4-bromophenyl)butan-2-one |

| Standard InChI | InChI=1S/C10H11BrO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |

| Standard InChI Key | VEZPNCFTZIKUEO-UHFFFAOYSA-N |

| SMILES | CCC(=O)CC1=CC=C(C=C1)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(4-Bromophenyl)butan-2-one consists of a four-carbon ketone chain () linked to a para-brominated benzene ring. The bromine atom at the para position induces electronic effects that influence reactivity, while the ketone group provides a site for nucleophilic additions and reductions. The planar geometry of the aromatic ring facilitates π-π stacking interactions in supramolecular applications .

Physical Properties

Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)butan-2-one

The compound’s low vapour pressure and moderate lipophilicity (LogP = 2.43) suggest suitability for solution-phase reactions . Its density of 1.4 g/cm³ aligns with typical aromatic ketones, while the flash point of 70.6°C necessitates careful handling to avoid flammability risks .

Synthesis and Optimization

Friedel-Crafts Acylation

A common route involves Friedel-Crafts acylation of bromobenzene derivatives. For example, reacting 4-bromobenzene with but-3-en-2-one in the presence of as a catalyst yields 1-(4-Bromophenyl)butan-2-one at 80°C with 65% efficiency . This method avoids harsh acids, enhancing functional group compatibility.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling with boronic esters offers a modular approach. In one protocol, 4-(4-Bromophenyl)butan-2-one reacts with under catalysis to form boronate intermediates, enabling further functionalization . This method achieves 79% yield when using as a co-catalyst .

Alternative Pathways

Copper-mediated oxidative coupling with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in DMF/MeCN at 120°C provides access to α-functionalized derivatives, albeit with lower yields (48–76%) . Microwave-assisted synthesis and flow chemistry remain underexplored but could address scalability challenges.

Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes Grignard additions to form tertiary alcohols. For instance, treatment with methylmagnesium bromide produces 1-(4-Bromophenyl)-2-butanol, a precursor to fragrances and pharmaceuticals .

Reductive Amination

Catalytic hydrogenation in the presence of amines generates secondary amines. Using at 50 psi , 1-(4-Bromophenyl)butan-2-one reacts with benzylamine to yield -benzyl-2-(4-bromophenyl)butan-2-amine, a potential CNS-active compound.

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-couplings. Reaction with phenylboronic acid under catalysis produces 4-phenyl derivatives, expanding applications in materials science .

Applications in Industry and Research

Pharmaceutical Intermediates

1-(4-Bromophenyl)butan-2-one serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its boronate derivatives are pivotal in PROTAC (Proteolysis-Targeting Chimera) synthesis .

Agrochemicals

The compound’s halogenated structure aids in developing herbicides and fungicides. Functionalization at the ketone position enhances bioavailability and environmental stability .

Materials Science

Incorporation into polymers via Heck coupling improves thermal stability. For example, copolymers with thiophene exhibit tunable optoelectronic properties for OLED applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume